molecular formula C27H26N4O4S B1684554 Inolitazone CAS No. 223132-37-4

Inolitazone

Cat. No. B1684554
M. Wt: 502.6 g/mol
InChI Key: JCYNMRJCUYVDBC-UHFFFAOYSA-N
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Patent
US06562849B1

Procedure details

A mixture of t-butyl N-[5-(4-t-butoxycarbonylamino-3,5-dimethylphenoxy)-2-[4-(2,4dioxothiazolidin-5-ylmethyl)phenoxyacetylamino]phenyl]-N-methylcarbamate (1.88 g) and 4N hydrogen chloride in 1,4-dioxane (20 ml) was stirred at room temperature for 23 hours. The reaction mixture was concentrated and water added to the residue. The mixture was neutralized with sodium bicarbonate and extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate and concentrated. The residue was chromatographed on a silica gel column using ethyl acetate:n-hexane=2:1 as the eluant to afford the desired compound (0.26 g, mp 209-211° C.).
Name
t-butyl N-[5-(4-t-butoxycarbonylamino-3,5-dimethylphenoxy)-2-[4-(2,4dioxothiazolidin-5-ylmethyl)phenoxyacetylamino]phenyl]-N-methylcarbamate
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([NH:8][C:9]1[C:49]([CH3:50])=[CH:48][C:12]([O:13][C:14]2[CH:15]=[CH:16][C:17]([NH:29][C:30](=O)[CH2:31][O:32][C:33]3[CH:38]=[CH:37][C:36]([CH2:39][CH:40]4[S:44][C:43](=[O:45])[NH:42][C:41]4=[O:46])=[CH:35][CH:34]=3)=[C:18]([N:20]([CH3:28])C(=O)OC(C)(C)C)[CH:19]=2)=[CH:11][C:10]=1[CH3:51])=O)(C)(C)C.Cl>O1CCOCC1>[NH2:8][C:9]1[C:49]([CH3:50])=[CH:48][C:12]([O:13][C:14]2[CH:15]=[CH:16][C:17]3[N:29]=[C:30]([CH2:31][O:32][C:33]4[CH:34]=[CH:35][C:36]([CH2:39][CH:40]5[S:44][C:43](=[O:45])[NH:42][C:41]5=[O:46])=[CH:37][CH:38]=4)[N:20]([CH3:28])[C:18]=3[CH:19]=2)=[CH:11][C:10]=1[CH3:51]

Inputs

Step One
Name
t-butyl N-[5-(4-t-butoxycarbonylamino-3,5-dimethylphenoxy)-2-[4-(2,4dioxothiazolidin-5-ylmethyl)phenoxyacetylamino]phenyl]-N-methylcarbamate
Quantity
1.88 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=C(C=C(OC=2C=CC(=C(C2)N(C(OC(C)(C)C)=O)C)NC(COC2=CC=C(C=C2)CC2C(NC(S2)=O)=O)=O)C=C1C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 23 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
water added to the residue
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on a silica gel column

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
NC1=C(C=C(OC=2C=CC3=C(N(C(=N3)COC3=CC=C(CC4C(NC(S4)=O)=O)C=C3)C)C2)C=C1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.26 g
YIELD: CALCULATEDPERCENTYIELD 19.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.